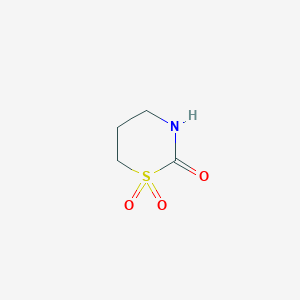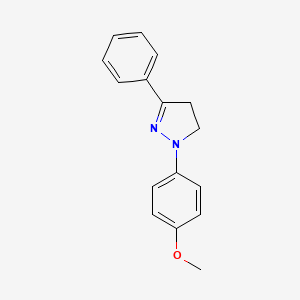
8-(2-Hydroxy-3-phenyl)propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including cyclization and functional group transformations, to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives with potential biological activities.
Scientific Research Applications
8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound’s unique structure and properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat Metabolite BYI08330-mono-hydroxy: This compound shares a similar spirocyclic structure and is known for its biological activities.
4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one: Another compound with a similar core structure, used as a GlyT1 inhibitor.
Uniqueness
8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
CAS No. |
5229-85-6 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
8-(2-hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C16H22N2O3/c19-14(10-13-4-2-1-3-5-13)11-18-8-6-16(7-9-18)12-17-15(20)21-16/h1-5,14,19H,6-12H2,(H,17,20) |
InChI Key |
XQCQBWOFMOHMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CC(CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


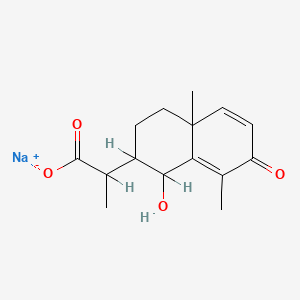
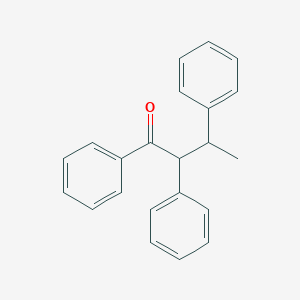
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
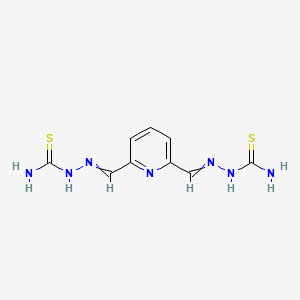

![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
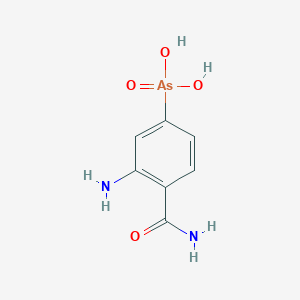
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)

